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molecular formula C9H8ClN3O B8491278 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one

5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one

Cat. No. B8491278
M. Wt: 209.63 g/mol
InChI Key: SZWVTHCVLSZHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765784B2

Procedure details

6-Chloro-N-(prop-2-en-1-yl)pyridine-2,3-diamine (71-3, 9.52 g, 51.8 mmol, 1.0 equiv) was added to anhydrous DMF (55 mL) to give a dark purple solution. Bis(2,5-dioxocyclopentyl)carbonate (13.18 g, 51.8 mmol, 1.0 equiv) was added in one portion to give a dark green solution. The resulting reaction mixture was then heated to 80° C. After 18 h, the reaction contents were cooled to RT, diluted with EtOAc (100 mL) and added slowly to saturated aqueous NaHCO3 (200 mL). The layers were separated and the aqueous layer was back-extracted with 3×100 mL EtOAc. The combined organics were dried over Na2SO4, filtered and concentrated to give a dark purple residue. Purification by normal-phase HPLC provided 5-chloro-3-(prop-2-en-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (71-4) as a tan solid. LRMS (M+H)+: observed=210.0, calculated=209.6.
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Bis(2,5-dioxocyclopentyl)carbonate
Quantity
13.18 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]=[CH2:11])[C:5]([NH2:12])=[CH:4][CH:3]=1.CN([CH:16]=[O:17])C.O=C1CCC(=O)C1OC(=O)OC1C(=O)CCC1=O.C([O-])(O)=O.[Na+]>CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH2:9][CH:10]=[CH2:11])[C:16](=[O:17])[NH:12][C:5]2=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.52 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NCC=C)N
Name
Quantity
55 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Bis(2,5-dioxocyclopentyl)carbonate
Quantity
13.18 g
Type
reactant
Smiles
O=C1C(C(CC1)=O)OC(OC1C(CCC1=O)=O)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark purple solution
CUSTOM
Type
CUSTOM
Details
to give a dark green solution
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction contents
TEMPERATURE
Type
TEMPERATURE
Details
were cooled to RT
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back-extracted with 3×100 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark purple residue
CUSTOM
Type
CUSTOM
Details
Purification by normal-phase HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)N(C(N2)=O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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